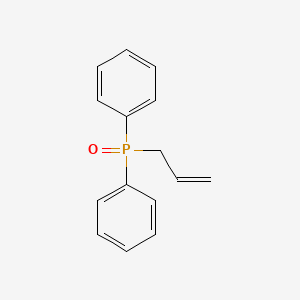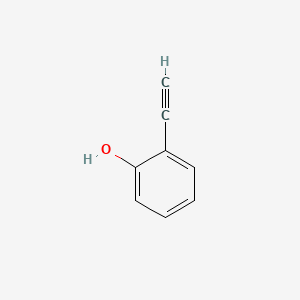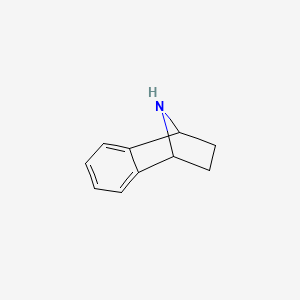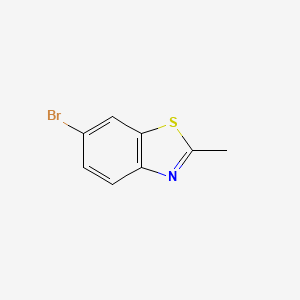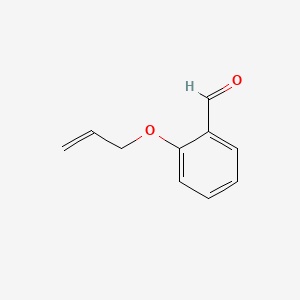
Allylsuccinic anhydride
Vue d'ensemble
Description
Allylsuccinic anhydride: is an organic compound with the molecular formula C₇H₈O₃. It is a derivative of succinic anhydride, where one of the hydrogen atoms is replaced by an allyl group. This compound is a colorless to light yellow liquid and is used in various chemical reactions and industrial applications.
Mécanisme D'action
Target of Action
Allylsuccinic anhydride, also known as 3-allyldihydro-2,5-furandione , primarily targets hydroxyl groups on cellulose . The hydroxyl groups play a crucial role in the reactivity of cellulose, influencing its interaction with various compounds.
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the carbonyl group, followed by the removal of the leaving group . Specifically, the anhydride reacts with the hydroxyl groups on the cellulose, forming an ester . The alkenyl side-chain modifies the surface properties of the cellulose .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reversible addition of a thioester anhydride network link and the reversible exchange of thioester anhydride network link . These pathways contribute to the overall dynamic characteristics of the compound.
Pharmacokinetics
The thermodynamic equilibrium conversion for a stoichiometric combination was determined at 92 ±1 % at ambient temperature, and decreased to 67 ±1 % at 120°c within one hour of equilibration time . This suggests that the compound has a high potential for reversibility, which may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of an ester with cellulose, which modifies the surface properties of the cellulose . This modification can reduce the penetration of aqueous media, such as inks or drinks .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rapid hydrolysis to alkenyl succinic acids and the formation of poorly soluble calcium salts in hard water can pose challenges . By adjusting process parameters, these challenges can be overcome .
Analyse Biochimique
Biochemical Properties
Allylsuccinic anhydride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding. For instance, it can react with hydroxyl groups on proteins to form ester bonds, thereby modifying the protein’s structure and function. This interaction is crucial in the study of enzyme mechanisms and protein engineering .
Cellular Effects
This compound influences various cellular processes by modifying proteins and enzymes within the cell. It can affect cell signaling pathways by altering the activity of key signaling proteins. Additionally, it has been observed to impact gene expression by modifying transcription factors and other regulatory proteins. These modifications can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. It can act as an acylating agent, transferring its succinic anhydride group to nucleophilic sites on proteins and enzymes. This acylation can inhibit or activate enzyme activity, depending on the site of modification. Additionally, this compound can induce changes in gene expression by modifying transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is relatively stable under standard laboratory conditions but can hydrolyze to form succinic acid and allyl alcohol over time. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modify proteins and enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can effectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to its hydrolysis and subsequent metabolism. It interacts with enzymes such as esterases, which hydrolyze the anhydride to form succinic acid and allyl alcohol. These metabolites can then enter various metabolic pathways, including the citric acid cycle, where succinic acid is further metabolized .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins that facilitate its movement across cell membranes. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to modify specific proteins and enzymes within these compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Allylsuccinic anhydride can be synthesized through the alkylation of succinic anhydride with allyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions.
Industrial Production: Industrially, this compound can be produced by the catalytic hydrogenation of maleic anhydride followed by the addition of allyl alcohol. This method ensures a high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Allylsuccinic anhydride readily hydrolyzes in the presence of water to form allylsuccinic acid.
Esterification: It can react with alcohols to form monoesters and diesters, depending on the reaction conditions.
Acylation: this compound can be used in acylation reactions under Friedel-Crafts conditions to introduce the allylsuccinyl group into aromatic compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Esterification: Alcohols in the presence of acid catalysts.
Acylation: Lewis acids such as aluminum chloride.
Major Products:
Hydrolysis: Allylsuccinic acid.
Esterification: Allylsuccinic monoesters and diesters.
Acylation: Allylsuccinylated aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Allylsuccinic anhydride is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.
Biology:
- It is used in the modification of biomolecules to study their structure and function.
Medicine:
- This compound derivatives are investigated for their potential use in drug delivery systems and as intermediates in the synthesis of pharmaceuticals.
Industry:
- It is used in the production of adhesives, coatings, and resins due to its ability to form strong bonds with various substrates.
Comparaison Avec Des Composés Similaires
Succinic anhydride: A simpler anhydride without the allyl group, used in similar applications but with different reactivity.
Maleic anhydride: Another related compound with a different structure and reactivity, often used in the production of resins and polymers.
Alkenylsuccinic anhydrides: These compounds have longer alkenyl chains and are used in applications such as paper sizing and lubricants.
Uniqueness:
- Allylsuccinic anhydride is unique due to the presence of the allyl group, which imparts different reactivity and properties compared to other succinic anhydride derivatives. This makes it particularly useful in specific synthetic and industrial applications.
Propriétés
IUPAC Name |
3-prop-2-enyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMMIJWEUDHZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996842 | |
| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7539-12-0 | |
| Record name | Dihydro-3-(2-propen-1-yl)-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7539-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007539120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-allyl(dihydro)furan-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLSUCCINIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23R9WQT6YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can allylsuccinic anhydride be used in the synthesis of modified organopolysiloxanes, and what benefits do these modifications offer in cosmetic applications?
A1: this compound serves as a key building block in synthesizing organopolysiloxanes with enhanced properties for cosmetic applications []. The process involves a two-step reaction:
Q2: Can you describe the reaction between this compound and benzene, and what implications does this reaction have for understanding the reactivity of the anhydride?
A2: While the provided abstract [] does not detail the specific reaction conditions or products, the title "Polynuclear Aromatic Hydrocarbons. VIII.1The Reaction between this compound and Benzene" suggests a Friedel-Crafts acylation reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
